5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene
Description
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene is a highly fluorinated alkene characterized by a terminal double bond (position 1) and multiple electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents. These features confer exceptional thermal stability, chemical inertness, and hydrophobicity, making it a candidate for applications in fluoropolymer synthesis, specialty coatings, or electronics.
Properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13/c1-2-3-4(7(14,15)16,8(17,18)19)5(10,11)6(12,13)9(20,21)22/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZIMGVLOUNLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545621 | |
| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72487-68-4 | |
| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of fluorinated starting materials and catalysts to achieve the desired product. Industrial production methods may include the use of specialized reactors and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various catalysts
Scientific Research Applications
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential in drug development due to its stability and bioavailability.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The pathways involved may include binding to specific receptors or enzymes, leading to altered biological activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between the target compound and two closely related analogs:
Physico-Chemical Properties and Reactivity
- Target Alkene: The terminal double bond (hept-1-ene) enhances reactivity toward addition or polymerization reactions compared to internal alkenes (e.g., hept-2-enoic acid). Its fluorine content likely reduces solubility in polar solvents.
- Silane Derivative: The triethoxy silane group enables hydrolysis to form silanol (-SiOH), facilitating covalent bonding to inorganic surfaces (e.g., glass, metals). This property is exploited in surface modification and composite materials .
- Carboxylic Acid Derivative : The -COOH group introduces acidity (pKa ~1–2, inferred from similar fluorinated acids) and reactivity in esterification or salt formation. The internal double bond (hept-2-ene) may reduce polymerization propensity compared to the terminal alkene .
Biological Activity
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene (CAS Number: 72487-68-4) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. Understanding the biological activity of such compounds is crucial due to their applications in various industries, including pharmaceuticals and environmental sciences. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H5F13 |
| Molecular Weight | 360.115 g/mol |
| LogP | 5.506 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
These properties suggest a high degree of fluorination which can influence its biological interactions and environmental persistence.
The biological activity of fluorinated compounds like this compound often relates to their interactions with biological membranes and proteins. The presence of multiple fluorine atoms can enhance lipophilicity and alter the compound's ability to penetrate cellular membranes.
Toxicological Studies
Research on the toxicological effects of per- and polyfluoroalkyl substances (PFAS), a class that includes this compound, indicates various health impacts. A study highlighted that exposure to certain PFAS can lead to developmental toxicity and endocrine disruption. The specific effects of this compound require further investigation but may follow similar patterns observed in other PFAS compounds.
Case Studies
- Environmental Persistence : A study reported that compounds with similar structures exhibit significant environmental persistence due to their resistance to degradation processes. This raises concerns about bioaccumulation in aquatic organisms.
- Cellular Effects : In vitro studies on related PFAS compounds have shown cytotoxic effects on liver cells at high concentrations. While specific data for this compound is limited, it is plausible that similar effects could be observed.
- Endocrine Disruption : Research has indicated that some fluorinated compounds can disrupt hormonal functions in mammals. The potential endocrine-disrupting properties of this compound warrant further exploration.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound compared to other PFAS compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Perfluorooctanoic acid (PFOA) | 335-67-1 | Known carcinogen; developmental toxicity |
| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | Endocrine disruptor; liver toxicity |
| 5,5-Hexafluoro-3-methylpentene | 1160-12-3 | Moderate cytotoxicity; potential reproductive effects |
This table illustrates how this compound may share toxicological profiles with other well-studied PFAS compounds.
Q & A
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
The compound’s high fluorine content and unique structure necessitate specialized spectroscopic approaches:
- ¹⁹F NMR Spectroscopy : Critical for identifying fluorine environments. Use a reference standard (e.g., CFCl₃) to calibrate chemical shifts, as electron-withdrawing trifluoromethyl groups (-CF₃) induce distinct downfield signals .
- IR Spectroscopy : Detect C-F stretching vibrations (1,000–1,350 cm⁻¹) and confirm double-bond presence via C=C stretches (~1,650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (390.098 g/mol) with high-resolution electrospray ionization (ESI-MS) or electron impact (EI-MS) .
Basic: What synthetic strategies are recommended for preparing this fluorinated olefin?
Methodological Answer:
Synthesis requires careful handling of fluorinated precursors:
- Stepwise Fluorination : Start with a partially fluorinated alkene and use agents like SF₄ or HF-pyridine for controlled fluorination. Monitor intermediates via ¹⁹F NMR .
- Radical Pathways : Employ photochemical or thermal initiation with perfluoroalkyl iodides (e.g., CF₃I) to introduce trifluoromethyl groups. Optimize reaction time to avoid over-fluorination .
- Safety Considerations : Use corrosion-resistant reactors (e.g., Hastelloy) and inert atmospheres due to HF byproduct risks .
Advanced: How do electron-withdrawing -CF₃ groups influence reaction mechanisms in catalytic systems?
Methodological Answer:
The -CF₃ groups significantly alter electronic and steric properties:
- Electrophilic Reactivity : Use Density Functional Theory (DFT) with B3LYP/def2-TZVP basis sets to model electron-deficient double bonds. Include dispersion corrections (e.g., Grimme’s DFT-D3) for accurate van der Waals interactions .
- Catalyst Design : Select transition metals (e.g., Pd or Ni) resistant to fluorine poisoning. Test ligand systems (e.g., phosphines) for stability under fluorinated conditions.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow NMR to quantify electronic effects .
Advanced: What challenges arise in computational modeling of this compound’s thermodynamic stability?
Methodological Answer:
Computational challenges include:
- Basis Set Selection : Use def2-TZVP for fluorine atoms to capture polarization effects. Avoid smaller basis sets (e.g., 6-31G*) to prevent inaccuracies in bond-length predictions .
- Thermal Decomposition Pathways : Perform ab initio molecular dynamics (AIMD) simulations to identify decomposition products (e.g., CF₃ radicals) at high temperatures. Validate with TGA-DSC experiments .
- Solvent Interactions : Apply the COSMO model to account for solvent polarity effects in reaction media like perfluorocarbons .
Basic: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation in fluorinated solvents (e.g., hexafluorobenzene) to obtain single crystals.
- Data Collection : Employ synchrotron radiation for high-resolution diffraction (≤0.8 Å) to resolve fluorine atom positions .
- Refinement : Apply anisotropic displacement parameters for fluorine atoms and validate with Hirshfeld surface analysis .
Advanced: How can membrane technologies improve purification of this compound?
Methodological Answer:
- Membrane Selection : Use fluoropolymer-based membranes (e.g., PTFE) resistant to fluorinated solvents. Optimize pore size (0.1–0.5 µm) to separate by molecular weight .
- Process Parameters : Test transmembrane pressures (1–5 bar) and temperatures (20–40°C) to maximize flux while retaining impurities.
- Validation : Compare purity pre- and post-filtration via GC-MS or HPLC with a UV-Vis detector .
Advanced: How to address contradictions in reported thermal stability data?
Methodological Answer:
- Controlled Experiments : Replicate studies under identical conditions (e.g., heating rate, atmosphere) using TGA-DSC.
- In Situ Analysis : Use FTIR-coupled TGA to detect gaseous decomposition products (e.g., HF or CF₄) .
- Computational Validation : Cross-reference experimental decomposition temperatures with Arrhenius plots derived from DFT-calculated activation energies .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent HF exposure.
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorides.
- Waste Management : Neutralize HF byproducts with calcium carbonate slurry before disposal .
Advanced: How does the compound’s geometry affect its application in materials science?
Methodological Answer:
- Surface Modification : Study self-assembly on metal surfaces (e.g., Au or Al) via AFM or XPS to assess monolayer formation driven by fluorine-metal interactions.
- Dielectric Properties : Measure permittivity (ε) and breakdown voltage using impedance spectroscopy in thin-film configurations .
- Comparative Studies : Benchmark against less-fluorinated analogs to isolate geometry-specific effects .
Advanced: What strategies optimize reactor design for large-scale fluorination?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
